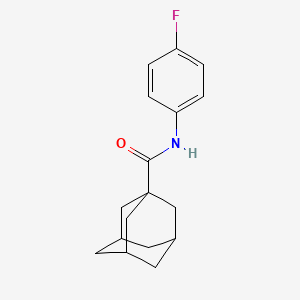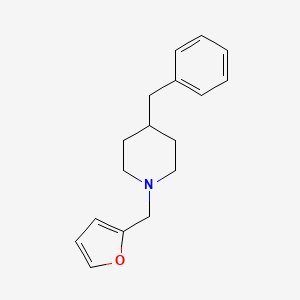
N-(4-fluorophenyl)-1-adamantanecarboxamide
描述
N-(4-fluorophenyl)-1-adamantanecarboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has been used in scientific research. This compound is a member of the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other compounds in this family, such as JWH-018 and AM-2201.
作用机制
The mechanism of action of N-(4-fluorophenyl)-1-adamantanecarboxamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of these receptors also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-1-adamantanecarboxamide are similar to those of other synthetic cannabinoids. Studies have shown that this compound has psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. However, the long-term effects of N-(4-fluorophenyl)-1-adamantanecarboxamide on the body are not well understood.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-1-adamantanecarboxamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on this system. However, one limitation of using N-(4-fluorophenyl)-1-adamantanecarboxamide in lab experiments is its potential for abuse. This compound has psychoactive effects and may be addictive, which could make it difficult to control in a lab setting.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-adamantanecarboxamide. One direction is to study the long-term effects of this compound on the body, particularly in terms of its potential for addiction and other negative health effects. Another direction is to investigate the potential therapeutic uses of N-(4-fluorophenyl)-1-adamantanecarboxamide, such as its analgesic effects. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with the endocannabinoid system.
科学研究应用
N-(4-fluorophenyl)-1-adamantanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Studies have also shown that N-(4-fluorophenyl)-1-adamantanecarboxamide has a stronger binding affinity for these receptors than other synthetic cannabinoids, such as JWH-018 and AM-2201.
属性
IUPAC Name |
N-(4-fluorophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZQRXNXZRWGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317911 | |
| Record name | N-(4-fluorophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)adamantane-1-carboxamide | |
CAS RN |
42600-82-8 | |
| Record name | NSC322037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-fluorophenyl)adamantane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B3835846.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3835858.png)
![3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3835861.png)
![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)

![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)


![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)
![diethyl {[(3,4-difluoro-2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B3835903.png)